molecular formula C10H15ClN4S B1394290 1-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)-3-(methylthio)propan-1-amine hydrochloride CAS No. 1179486-24-8

1-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)-3-(methylthio)propan-1-amine hydrochloride

Cat. No.: B1394290
CAS No.: 1179486-24-8
M. Wt: 258.77 g/mol
InChI Key: BNHDTCUAEBCXSY-UHFFFAOYSA-N
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Description

1-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)-3-(methylthio)propan-1-amine hydrochloride is a synthetic compound that belongs to the class of triazolopyridine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The hydrochloride salt form enhances the compound’s solubility and stability, making it suitable for various research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)-3-(methylthio)propan-1-amine hydrochloride typically involves the following steps:

    Formation of the Triazolopyridine Core: This can be achieved through cyclization reactions involving appropriate pyridine and triazole precursors under acidic or basic conditions.

    Introduction of the Methylthio Group: The methylthio group can be introduced via nucleophilic substitution reactions using methylthiolating agents such as methylthiol or dimethyl disulfide.

    Attachment of the Propan-1-amine Moiety: This step often involves alkylation reactions where the triazolopyridine core is reacted with a suitable alkylating agent like 3-chloropropan-1-amine.

    Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt by treatment with hydrochloric acid, enhancing its solubility and stability.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions: 1-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)-3-(methylthio)propan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The triazolopyridine core can be reduced under specific conditions, although this is less common.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the amine or methylthio positions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides, sulfonyl chlorides.

Major Products:

    Oxidation Products: Sulfoxides, sulfones.

    Substitution Products: Various alkylated, acylated, or sulfonylated derivatives.

Scientific Research Applications

1-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)-3-(methylthio)propan-1-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in medicinal chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders and infections.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 1-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)-3-(methylthio)propan-1-amine hydrochloride involves interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including those related to cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

  • 1-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)-3-(methylthio)propan-1-amine
  • 1-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)-3-(ethylthio)propan-1-amine
  • 1-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)-3-(methylthio)butan-1-amine

Comparison:

  • Structural Differences: Variations in the alkyl chain length or substituents on the triazolopyridine core.
  • Biological Activity: Differences in potency, selectivity, and spectrum of activity.
  • Chemical Properties: Variations in solubility, stability, and reactivity.

1-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)-3-(methylthio)propan-1-amine hydrochloride stands out due to its unique combination of chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-methylsulfanyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4S.ClH/c1-15-7-5-8(11)10-13-12-9-4-2-3-6-14(9)10;/h2-4,6,8H,5,7,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNHDTCUAEBCXSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C1=NN=C2N1C=CC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)-3-(methylthio)propan-1-amine hydrochloride
Reactant of Route 2
1-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)-3-(methylthio)propan-1-amine hydrochloride
Reactant of Route 3
1-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)-3-(methylthio)propan-1-amine hydrochloride
Reactant of Route 4
1-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)-3-(methylthio)propan-1-amine hydrochloride
Reactant of Route 5
1-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)-3-(methylthio)propan-1-amine hydrochloride
Reactant of Route 6
1-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)-3-(methylthio)propan-1-amine hydrochloride

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